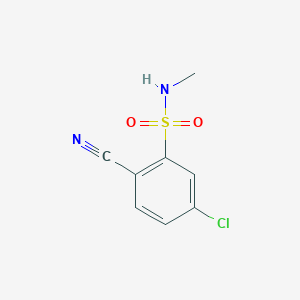

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide

Description

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 5, a cyano group at position 2, and a methyl-substituted sulfonamide moiety at position 1. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C8H7ClN2O2S |

|---|---|

Molecular Weight |

230.67 g/mol |

IUPAC Name |

5-chloro-2-cyano-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 |

InChI Key |

TWKSXBRJAZGVNQ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-cyanobenzenesulfonyl chloride with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and cyano groups.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Scientific Research Applications

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent due to its biological activity.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

5-Chloro-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

- Key Differences: Substitutes the cyano group with a methoxy group and adds a benzyl substituent on the sulfonamide nitrogen.

- The benzyl group could improve membrane permeability .

4-Chloro-2-cyano-N,N-dimethyl-5-p-tolyl-imidazole-1-sulfonamide (Cyazofamid)

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide

- Synthesis Challenges: Requires precise control during sulfonylation to avoid over-chlorination. No direct synthesis data is available in the provided evidence, but analogous routes involve multi-step functionalization .

Cyazofamid

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

- Complexity: Involves benzamide coupling and sulfonamide formation. Yields and purity data are unspecified, but the route is noted for its application in glyburide impurity synthesis .

Physicochemical Properties

Biological Activity

5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is a chemical compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O₂S, with a molecular weight of approximately 230.67 g/mol. The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, potentially inhibiting enzyme activity or altering protein functions.

Enzyme Inhibition : The sulfonamide moiety allows this compound to mimic substrates or transition states in enzymatic reactions. This capability leads to the inhibition of target enzymes involved in critical metabolic pathways. Research indicates that this compound may act as an enzyme inhibitor, affecting processes such as bacterial growth and cancer cell proliferation.

Antimicrobial Properties : Studies have demonstrated that sulfonamides, including this compound, exhibit antimicrobial activity. They are believed to disrupt folate synthesis in bacteria by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial survival.

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamide derivatives, including this compound, against various bacterial strains. The compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Research : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicated a dose-dependent response. The compound's ability to induce apoptosis in specific cancer cells positions it as a candidate for further research in cancer therapy applications .

- Toxicological Profile : Toxicity studies conducted on animal models revealed mild toxicity at high doses, with specific organ impacts noted in chronic exposure scenarios. These findings suggest that while the compound holds therapeutic promise, careful evaluation of its safety profile is essential for clinical applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-methylbenzene-1-sulfonamide | Lacks cyano group; contains only sulfonamide | Less reactive due to absence of cyano functionality |

| 4-Chloro-3-cyanobenzene-1-sulfonamide | Contains cyano but lacks methyl substitution | Different reactivity profile compared to target |

| 3-Chloro-N-methylbenzene-1-sulfonamide | Similar structure but different substitution | Varies in biological activity due to structural changes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.